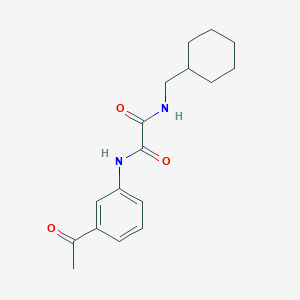
N-(3-acetylphenyl)-N'-(cyclohexylmethyl)ethanediamide
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(cyclohexylmethyl)ethanediamide, commonly known as ACHE, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of N-acyl derivatives of ethylenediamine and is known to exhibit diverse pharmacological properties.
Wirkmechanismus
ACHE exerts its pharmacological effects through various mechanisms. It is known to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. This leads to an increase in the levels of acetylcholine, which can improve cognitive function and memory. ACHE also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ACHE has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. ACHE also exhibits a dose-dependent analgesic effect and has been shown to reduce pain in animal models. It has also been reported to exhibit antitumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
ACHE has several advantages for lab experiments. It is easily synthesized and purified, making it readily available for research purposes. It also exhibits a range of pharmacological properties, making it a versatile compound for studying various biological processes. However, ACHE also has some limitations. It has a relatively short half-life, which can limit its effectiveness in vivo. It also exhibits some toxicity at higher doses, which can limit its clinical application.
Zukünftige Richtungen
There are several future directions for research on ACHE. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to study its potential as an analgesic and anti-inflammatory agent. Further research is also needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use. Additionally, ACHE can be explored for its potential as an antitumor agent and for the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
ACHE has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, antitumor, and anticonvulsant properties. ACHE has also been reported to have a potent inhibitory effect on acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N'-(3-acetylphenyl)-N-(cyclohexylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(20)14-8-5-9-15(10-14)19-17(22)16(21)18-11-13-6-3-2-4-7-13/h5,8-10,13H,2-4,6-7,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDWOPWWGCYFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



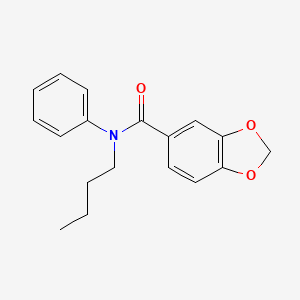
![1-[2-(2-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4388659.png)



![2-(4-chlorophenoxy)-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4388680.png)


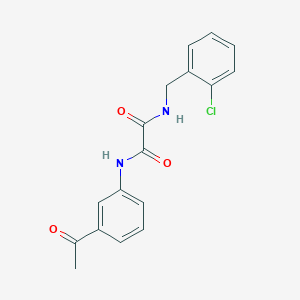
![N-(2-ethoxyphenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4388734.png)
![2,5-dichloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4388738.png)
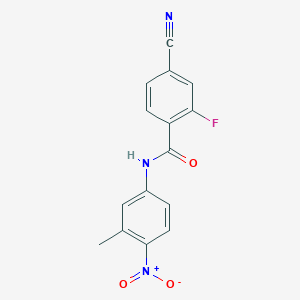
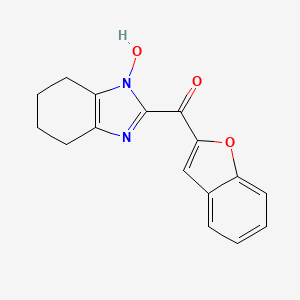
![4-[2-(benzylthio)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4388756.png)